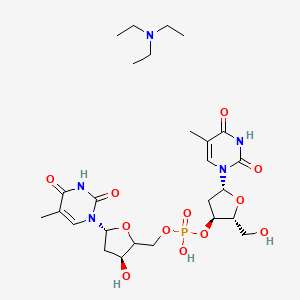![molecular formula C14H22O B13860098 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one is a chemical compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane skeleton with two methyl groups at the 3-position and a pentenone side chain at the 5-position.
Preparation Methods
The synthesis of 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with appropriate reagents to introduce the pentenone side chain. The reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study the interactions of bicyclic compounds with biological systemsIn industry, it can be used as an intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one include 3,3-dimethylbicyclo[2.2.1]heptan-2-one and 5-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)-4-pentenal . These compounds share the same bicyclic core but differ in their side chains. The unique pentenone side chain of this compound gives it distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-5-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)pent-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-5,11-13H,6-9H2,1-3H3/b5-4+ |
InChI Key |
PMWMFQBVQIZNOD-SNAWJCMRSA-N |
Isomeric SMILES |
CC(=O)/C=C/CC1C2CCC(C2)C1(C)C |
Canonical SMILES |
CC(=O)C=CCC1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloro-6-methylphenyl)-2-[[6-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide](/img/structure/B13860020.png)
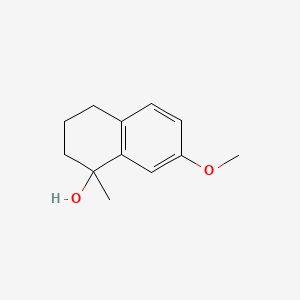
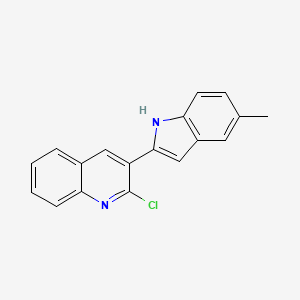
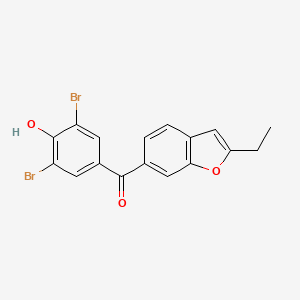
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
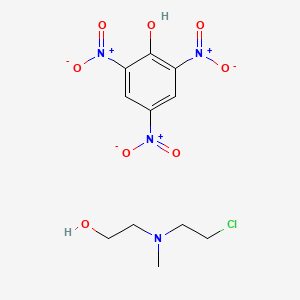
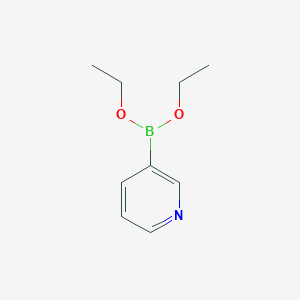

![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)

![3-[2-(Acetylamino)ethyl]-5-methoxy-1H-indol-6-yl beta-D-Glucopyranosiduronic Acid](/img/structure/B13860059.png)
